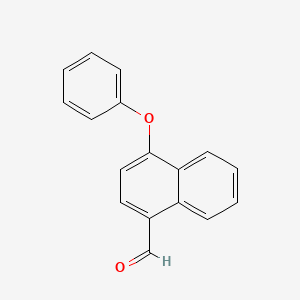

4-Phenoxynaphthaldehyde

Description

Chemical Structure and Properties 4-Phenoxynaphthaldehyde (IUPAC: naphthalen-1-yl(phenoxy)acetaldehyde) is an aromatic aldehyde featuring a naphthalene core substituted with a phenoxy group at the 4-position and an aldehyde functional group. Its molecular formula is C₁₇H₁₂O₂, with a molecular weight of 248.28 g/mol. While direct data on its physical properties (e.g., melting point, boiling point) are scarce in the literature, analogous compounds like 4-Phenoxybenzaldehyde (CAS 67-36-7) exhibit a boiling point of 458.2 K under reduced pressure (0.019 bar) .

Synthesis The synthesis of 4-Phenoxynaphthaldehyde likely follows nucleophilic aromatic substitution (SNAr) pathways, similar to methods for 4-Phenoxyphthalonitrile and 4-Phenoxyphthalimide derivatives. For example, sodium phenoxide can react with nitro-substituted naphthaldehydes (e.g., 4-nitronaphthaldehyde) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures (60–100°C) . Such methods yield phenoxy-substituted products with moderate to high purity (e.g., 89–97% yields for analogous phthalate esters) .

Applications Phenoxy-substituted aldehydes are versatile intermediates in pharmaceuticals, agrochemicals, and materials science. For instance, 4-(Benzyloxy)naphthalene-2-carbaldehyde (CAS 851077-04-8) is used in drug discovery for its reactivity in forming Schiff bases or heterocyclic compounds .

Properties

CAS No. |

172033-75-9 |

|---|---|

Molecular Formula |

C17H12O2 |

Molecular Weight |

248.27 g/mol |

IUPAC Name |

4-phenoxynaphthalene-1-carbaldehyde |

InChI |

InChI=1S/C17H12O2/c18-12-13-10-11-17(16-9-5-4-8-15(13)16)19-14-6-2-1-3-7-14/h1-12H |

InChI Key |

AEMHJSFMLCYAIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Reactivity Electron-Donating Substituents: The phenoxy group in 4-Phenoxynaphthaldehyde is electron-donating, enhancing the electrophilicity of the aldehyde group compared to 4-Hydroxyphenylacetaldehyde, where the hydroxy group may participate in intramolecular hydrogen bonding, reducing reactivity .

Thermal Stability Phenoxy-substituted aldehydes generally exhibit moderate thermal stability. For example, 4-Phenoxybenzaldehyde degrades above 458 K under reduced pressure, while benzyloxy derivatives (e.g., 4-(Benzyloxy)naphthalene-2-carbaldehyde) may decompose at higher temperatures due to the bulky benzyl group .

Applications Pharmaceuticals: 4-Phenoxynaphthaldehyde’s naphthalene core is advantageous for designing lipophilic drugs, whereas 4-Hydroxyphenylacetaldehyde is more suited for hydrophilic applications . Material Science: Phenoxy-substituted aldehydes serve as crosslinking agents in polymers, with naphthalene derivatives offering enhanced rigidity compared to benzene-based analogs .

Research Findings

- Synthetic Efficiency: Reactions involving sodium phenoxide and nitro-substituted precursors in DMSO achieve yields >90% for phenoxyphthalimides, suggesting similar efficiency for 4-Phenoxynaphthaldehyde synthesis .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro) on the naphthalene ring can further increase aldehyde reactivity, enabling selective functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.